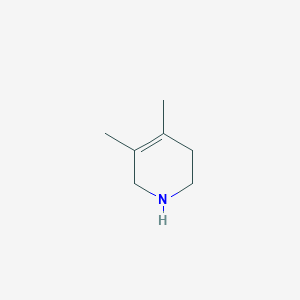
4,5-dimethyl-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dimethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and four hydrogen atoms The presence of two methyl groups at the 3 and 4 positions of the ring distinguishes this compound from other tetrahydropyridines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The partial reduction of pyridinium salts is often preferred due to its simplicity and efficiency.
化学反应分析
Types of Reactions
4,5-dimethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the methyl groups in the ring.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the nitrogen atom or the methyl groups. Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce fully saturated piperidine derivatives.
科学研究应用
Chemical Applications
Synthesis of Heterocyclic Compounds
4,5-Dimethyl-1,2,3,6-tetrahydropyridine serves as an intermediate in synthesizing various heterocyclic compounds. Its structure allows for multiple reactions, including oxidation and reduction processes that yield different derivatives such as pyridine and piperidine.
Material Development
In industrial applications, this compound is utilized in developing new materials. Its chemical properties facilitate the synthesis of agrochemicals and pharmaceuticals, making it a versatile precursor in organic synthesis.
Biological Applications
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives exhibit neuroprotective properties. A notable study demonstrated that these compounds could protect dopaminergic neurons from degeneration induced by neurotoxins like MPTP in animal models. The results showed a significant reduction in neuronal loss when treated with this compound compared to control groups .
Receptor Binding Studies
Further investigations into the binding affinities of tetrahydropyridine derivatives have shown varying interactions with dopamine receptors. Modifications to the phenyl substituent significantly alter these interaction profiles, indicating potential therapeutic implications for neurological disorders .
Medical Applications
Therapeutic Potential
Ongoing research explores the potential of this compound as a therapeutic agent for neurological disorders. Its structural similarity to biologically active molecules positions it as a candidate for developing new treatments aimed at conditions such as Parkinson's disease .
Neuroprotective Study
A study focused on the neuroprotective effects of this compound revealed its efficacy in protecting dopaminergic neurons in MPTP-induced degeneration models. The treated groups showed a marked decrease in neuronal loss compared to untreated controls.
Binding Affinity Assessment
Using radioligand binding assays, researchers assessed the interaction of tetrahydropyridine derivatives with dopamine receptors. The findings highlighted how structural modifications could enhance binding affinity and selectivity for specific receptor subtypes .
作用机制
The mechanism of action of 4,5-dimethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the nitrogen atom and methyl groups allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function .
相似化合物的比较
4,5-dimethyl-1,2,3,6-tetrahydropyridine can be compared with other tetrahydropyridines, such as:
- 1,2,3,4-Tetrahydropyridine
- 1,2,3,6-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
These compounds differ in the position of the double bond and the presence of substituents. The unique feature of this compound is the presence of two methyl groups at the 3 and 4 positions, which imparts distinct chemical and biological properties .
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
4,5-dimethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H13N/c1-6-3-4-8-5-7(6)2/h8H,3-5H2,1-2H3 |
InChI 键 |
VRKGEWIQYFKDEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CNCC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















